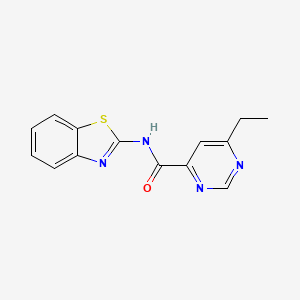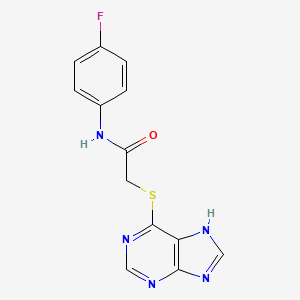![molecular formula C17H20N6O B15117677 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B15117677.png)
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, a pyrazolopyrimidine moiety, and a piperidine ring. These structural features contribute to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, cyclopropylcarboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the oxadiazole ring.
Synthesis of the Pyrazolopyrimidine Moiety: The pyrazolopyrimidine moiety can be synthesized by reacting a suitable pyrazole derivative with a pyrimidine precursor. This step often involves condensation reactions under acidic or basic conditions.
Coupling of the Oxadiazole and Pyrazolopyrimidine Units: The oxadiazole and pyrazolopyrimidine units can be coupled using a suitable linker, such as a piperidine ring. This step may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets. It can serve as a tool compound to investigate specific cellular processes.
Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins or enzymes. It may act as an inhibitor or activator of certain biological targets.
Industrial Applications: The compound may find applications in the development of new materials, agrochemicals, or other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: This compound shares the oxadiazole ring and cyclopropyl group but lacks the pyrazolopyrimidine and piperidine moieties.
4-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine: This compound has a similar oxadiazole ring and piperidine moiety but features a cyclopentyl group instead of a cyclopropyl group.
Uniqueness
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is unique due to its combination of structural features, including the cyclopropyl group, oxadiazole ring, pyrazolopyrimidine moiety, and piperidine ring. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C17H20N6O |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-cyclopropyl-5-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H20N6O/c1-11-10-15(23-14(19-11)4-7-18-23)22-8-5-13(6-9-22)17-21-20-16(24-17)12-2-3-12/h4,7,10,12-13H,2-3,5-6,8-9H2,1H3 |
Clé InChI |
NASGYDNJKCTELT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117602.png)
![4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1-(propan-2-yl)-1H-imidazole](/img/structure/B15117606.png)
![4-Methanesulfonyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B15117617.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B15117619.png)
![2-(1H-indol-1-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B15117622.png)
![3,5-dimethyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B15117626.png)

![2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117640.png)
![2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117643.png)
![3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine](/img/structure/B15117657.png)
![5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15117665.png)
![3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B15117672.png)
![6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B15117679.png)
